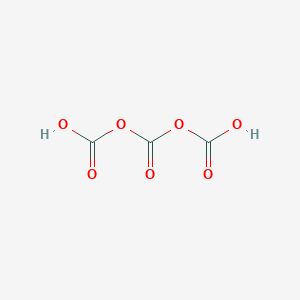
Tricarbonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a member of the tricarboxylic acids family, which includes well-known compounds such as citric acid and isocitric acid . Tricarbonic acid plays a significant role in various biochemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricarbonic acid can be synthesized through several methods. One common approach involves the oxidation of propane-1,2,3-triol (glycerol) using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). The reaction typically requires controlled conditions to ensure complete oxidation and avoid over-oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of carbohydrates by specific microorganisms. This biotechnological approach leverages the metabolic pathways of these microorganisms to convert sugars into tricarboxylic acids. The process is optimized for high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Tricarbonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propane-1,2,3-triol under specific conditions.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Propane-1,2,3-triol (glycerol).
Substitution: Esters or amides, depending on the reactants used.
Applications De Recherche Scientifique
Tricarbonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research has explored its potential in drug development and as a biomarker for certain metabolic disorders.
Mécanisme D'action
Tricarbonic acid exerts its effects primarily through its involvement in the tricarboxylic acid cycle. This cycle is a series of enzymatic reactions that occur in the mitochondria of cells, playing a crucial role in the production of adenosine triphosphate (ATP), the energy currency of the cell. The cycle involves the oxidation of acetyl coenzyme A (acetyl-CoA) to carbon dioxide and water, with the concomitant production of ATP, NADH, and FADH₂ .
Comparaison Avec Des Composés Similaires
Citric Acid:
Isocitric Acid: An isomer of citric acid, it plays a similar role in the tricarboxylic acid cycle.
Uniqueness of Tricarbonic Acid: this compound is unique due to its specific structure and reactivity, which allows it to participate in a variety of chemical reactions and metabolic pathways. Its role in the tricarboxylic acid cycle is particularly significant, as it is essential for the production of cellular energy .
Propriétés
Numéro CAS |
177962-74-2 |
|---|---|
Formule moléculaire |
C3H2O7 |
Poids moléculaire |
150.04 g/mol |
Nom IUPAC |
dicarboxy carbonate |
InChI |
InChI=1S/C3H2O7/c4-1(5)9-3(8)10-2(6)7/h(H,4,5)(H,6,7) |
Clé InChI |
SYHPANJAVIEQQL-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(O)OC(=O)OC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


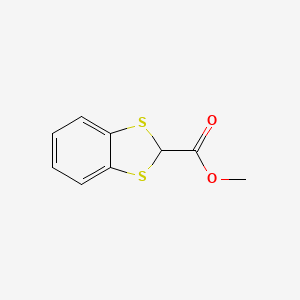
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
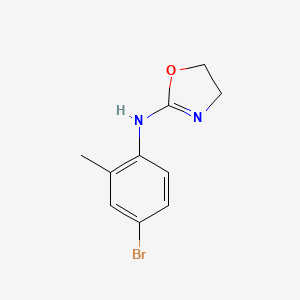
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)

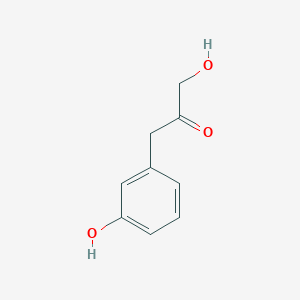
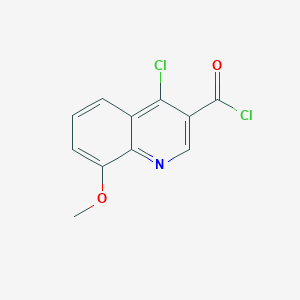
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)

![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)

